1,1-Dimethyl-4-oxopiperidin-1-ium iodide
Overview
Description
1,1-Dimethyl-4-oxopiperidin-1-ium iodide is a chemical compound with the molecular formula C7H14INO It is a quaternary ammonium salt derived from piperidine, characterized by the presence of a 4-oxo group and two methyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dimethyl-4-oxopiperidin-1-ium iodide can be synthesized through a straightforward reaction involving the methylation of 1-methylpiperidin-4-one. The typical procedure involves adding methyl iodide to a solution of 1-methylpiperidin-4-one in acetone at 0°C. The reaction mixture is then stirred at room temperature for one hour .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for handling large quantities of reagents.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-4-oxopiperidin-1-ium iodide undergoes various chemical reactions, including:
Transamination: This compound is involved in transamination processes, where it reacts with amines to form new compounds.
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the iodide ion.
Common Reagents and Conditions
Methyl Iodide: Used in the synthesis of this compound.
Amines: React with the compound in transamination processes.
Sodium Acrylate: Used as a trap in transamination reactions to capture dimethylamine.
Major Products Formed
1-tert-Butylpiperidin-4-one: Formed through the transamination of this compound with tert-butylamine.
Scientific Research Applications
1,1-Dimethyl-4-oxopiperidin-1-ium iodide has several applications in scientific research:
Synthetic Organic Chemistry: It plays a significant role in reactions involving transamination processes, facilitating the synthesis of various compounds.
Electronic and Optical Materials: Its derivatives are explored for their semiconducting properties, making them useful in the development of advanced optoelectronic devices such as solar cells and light-emitting diodes.
Environmental and Analytical Applications: Research focuses on its role in iodide oxidation and detection processes, which have implications for atmospheric chemistry.
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-4-oxopiperidin-1-ium iodide primarily involves its role as a reactant in transamination processes. The compound efficiently traps dimethylamine, facilitating the formation of new compounds. This trapping mechanism is crucial for the success of transamination reactions, ensuring high yields and purity of the final products.
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-1-methyl-4-oxopiperidin-1-ium iodide: Similar in structure but with an ethyl group instead of a second methyl group.
1,1-Dimethyl-4-phenylpiperazinium iodide: Contains a phenyl group, making it a non-selective nicotinic acetylcholine receptor agonist.
Uniqueness
1,1-Dimethyl-4-oxopiperidin-1-ium iodide is unique due to its specific structure, which allows it to participate effectively in transamination reactions. Its ability to trap dimethylamine efficiently sets it apart from other similar compounds, making it valuable in synthetic organic chemistry and other research applications.
Properties
IUPAC Name |
1,1-dimethylpiperidin-1-ium-4-one;iodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14NO.HI/c1-8(2)5-3-7(9)4-6-8;/h3-6H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMQPCACOOKKMHW-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC(=O)CC1)C.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50456992 | |
Record name | 1,1-Dimethyl-4-oxopiperidin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50456992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26822-37-7 | |
Record name | Piperidinium, 1,1-dimethyl-4-oxo-, iodide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26822-37-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 149999 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026822377 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 26822-37-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149999 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,1-Dimethyl-4-oxopiperidin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50456992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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